molecular formula C19H19N3O2S B2958269 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 688336-25-6

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2958269
CAS No.: 688336-25-6
M. Wt: 353.44
InChI Key: UECPXPMUHPUHPA-UHFFFAOYSA-N
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Description

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide .

Scientific Research Applications

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide
  • 2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}-N-isopropyl-N-phenylacetamide

Uniqueness

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both ethoxyphenyl and phenylacetamide groups .

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-16(9-11-17)22-13-12-20-19(22)25-14-18(23)21-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECPXPMUHPUHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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